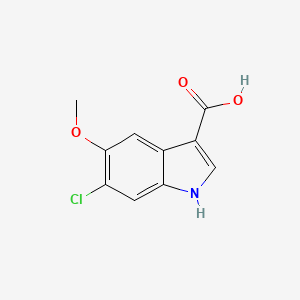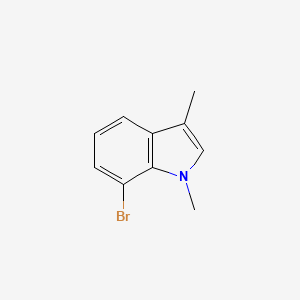
2-(3,3-Difluorocyclohexyl)ethan-1-amine
Descripción general
Descripción
2-(3,3-Difluorocyclohexyl)ethan-1-amine is a chemical compound with the molecular formula C8H15F2N . It has a molecular weight of 163.21 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexyl ring with two fluorine atoms attached to the same carbon atom. An ethan-1-amine group is attached to the cyclohexyl ring .Aplicaciones Científicas De Investigación
Environmental Remediation
Amine-functionalized sorbents, potentially including compounds like "2-(3,3-Difluorocyclohexyl)ethan-1-amine", have shown promising results in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The efficiency of these sorbents in PFAS removal relies on electrostatic interactions, hydrophobic interactions, and sorbent morphology. These findings suggest that amine-functionalized compounds could offer effective solutions for controlling PFAS in municipal water and wastewater treatment processes at low concentrations (Ateia et al., 2019).
Catalysis and Organic Synthesis
The role of amine-functionalized compounds in catalysis and organic synthesis is significant. For instance, amine-functionalized metal–organic frameworks (MOFs) have been explored for their CO2 capture capabilities due to the strong interaction between CO2 and basic amino functionalities. These materials exhibit high CO2 sorption capacity and are also potential candidates for applications in catalysis (Lin et al., 2016). Additionally, recyclable copper catalyst systems utilizing amines, including possibly derivatives like "this compound", have shown promise in C-N bond forming cross-coupling reactions. These systems are not only efficient but also offer an environmentally friendly option for organic synthesis, highlighting the potential commercial exploitation of such catalysts (Kantam et al., 2013).
Advanced Materials Development
In the development of advanced materials, the functionalization of surfaces or frameworks with amines, including "this compound", plays a crucial role. The introduction of amine groups can significantly enhance the properties of materials, such as adsorption capacity for pollutants and CO2, making them suitable for environmental applications. Amine-functionalized MOFs, for example, demonstrate exceptional CO2/H2, CO2/CH4, and CO2/N2 separation performance, which is essential for addressing environmental and energy challenges (Lin et al., 2016).
Análisis Bioquímico
Biochemical Properties
2-(3,3-Difluorocyclohexyl)ethan-1-amine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to bind with certain enzymes, potentially inhibiting or activating their functions. For example, it may interact with enzymes involved in metabolic pathways, altering their activity and influencing the overall metabolic flux. Additionally, this compound can form complexes with proteins, affecting their stability and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it may activate or inhibit specific signaling cascades, resulting in altered cellular responses. Furthermore, this compound has been observed to impact cell proliferation, differentiation, and apoptosis, making it a valuable tool for studying these processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, altering their conformation and activity. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including cellular damage or organ dysfunction. Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence the levels of metabolites and alter the metabolic flux, leading to changes in cellular energy production and biosynthesis. By modulating key enzymes in metabolic pathways, this compound can impact the overall metabolic state of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its bioavailability and efficacy. Understanding the transport mechanisms of this compound is essential for optimizing its delivery and targeting in therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for understanding its role in cellular processes and its potential as a therapeutic agent .
Propiedades
IUPAC Name |
2-(3,3-difluorocyclohexyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N/c9-8(10)4-1-2-7(6-8)3-5-11/h7H,1-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSZTEMUOQDMGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


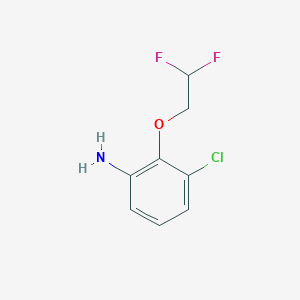
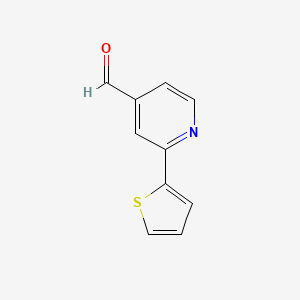
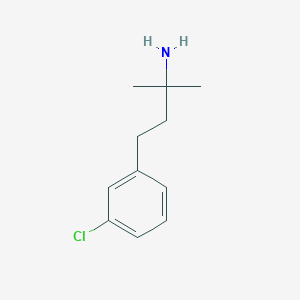
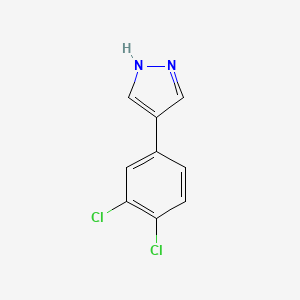
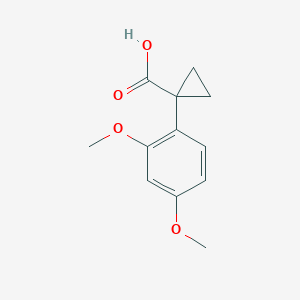
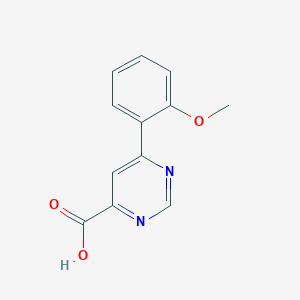
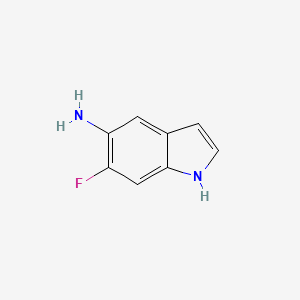


![2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B1457561.png)
